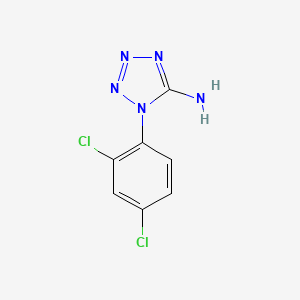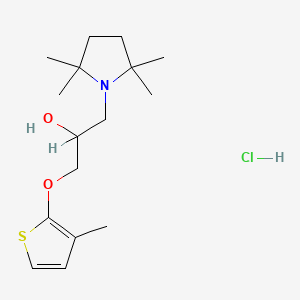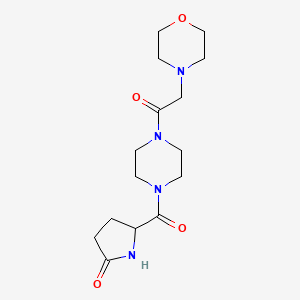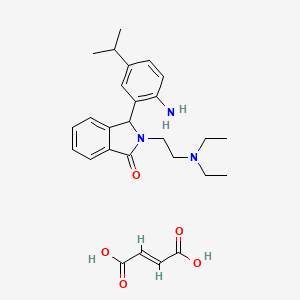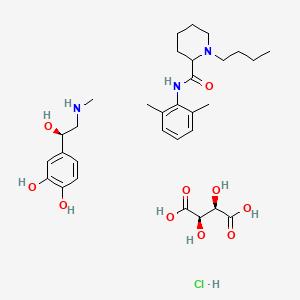
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride (CAS number: 204254-96-6) is a chemical compound with the following structural formula:
Structure: C14H22O4
It is also known by other names, including:
- (1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
- Intermediate of oseltamivir phosphate
Preparation Methods
Synthetic Routes: The synthetic route for 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride involves the following steps:
Epoxy Ring Formation: Starting from a suitable precursor, an epoxy ring is formed.
Etherification: The epoxy group is then reacted with an ethyl propoxide group to yield the desired compound.
- Epoxy ring formation typically involves using a strong base or an acid catalyst.
- Etherification reactions are carried out in the presence of a base or an acid catalyst.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic process described above. Precise conditions and optimization depend on the manufacturer and specific production facility.
Chemical Reactions Analysis
3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride can undergo various reactions:
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles.
Ring Opening: The epoxy ring can undergo ring-opening reactions.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemical Research: It serves as an organic intermediate in various chemical synthesis processes.
Mechanism of Action
The exact mechanism by which 3-Ethyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its applications.
Properties
CAS No. |
130997-61-4 |
|---|---|
Molecular Formula |
C10H10ClF3N2OS |
Molecular Weight |
298.71 g/mol |
IUPAC Name |
3-ethyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C10H9F3N2OS.ClH/c1-2-15-7-4-3-6(16-10(11,12)13)5-8(7)17-9(15)14;/h3-5,14H,2H2,1H3;1H |
InChI Key |
LCUCOPQXJFWVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



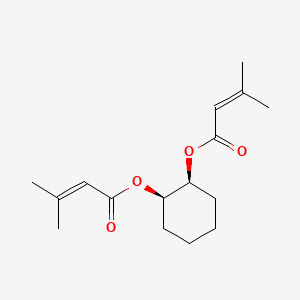
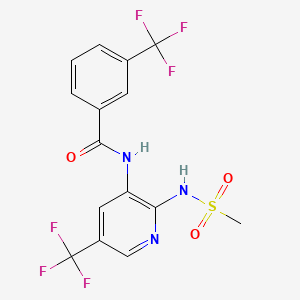
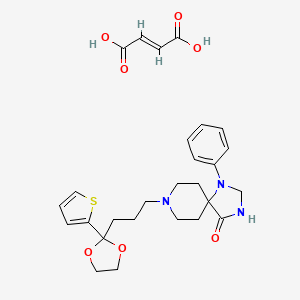
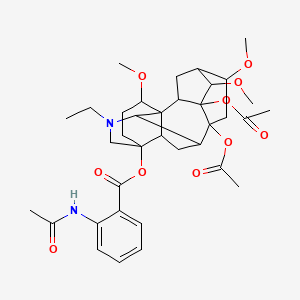
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)



